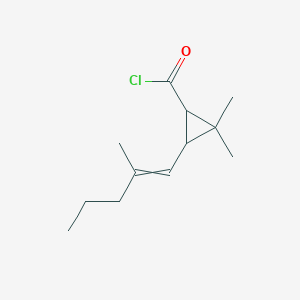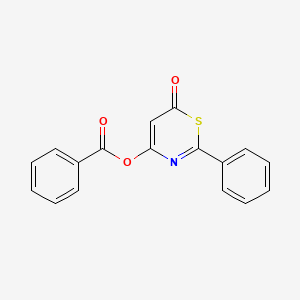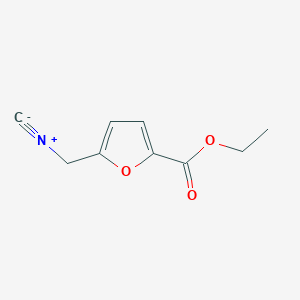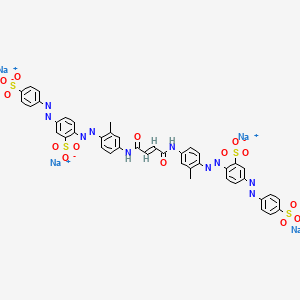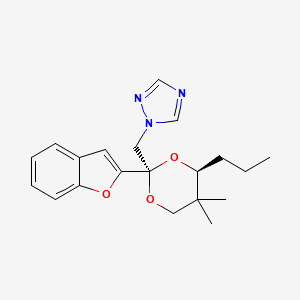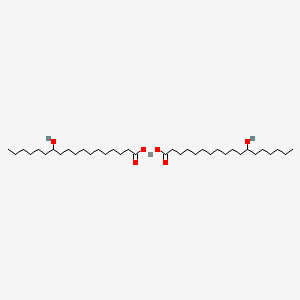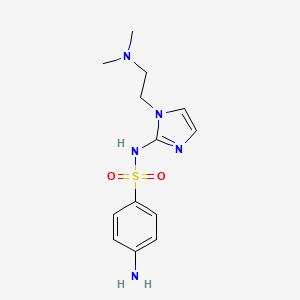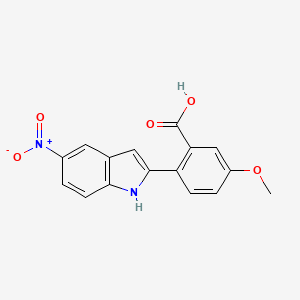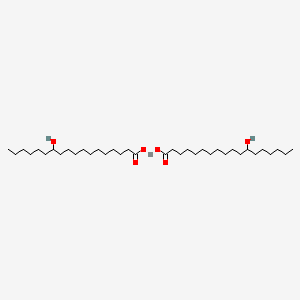
Lead 12-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead 12-hydroxyoctadecanoate is a chemical compound that belongs to the class of lead soaps. It is derived from 12-hydroxyoctadecanoic acid, also known as 12-hydroxystearic acid, which is a hydroxy fatty acid. This compound is primarily used in various industrial applications, including lubricants, stabilizers, and as a component in certain types of greases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead 12-hydroxyoctadecanoate is synthesized by reacting 12-hydroxyoctadecanoic acid with lead oxide or lead acetate. The reaction typically occurs in an aqueous medium, where the fatty acid is dispersed in water and heated to slightly below boiling. Lead oxide or lead acetate is then gradually added with vigorous stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is usually collected by filtration or spray drying, depending on the specific requirements of the application .
Chemical Reactions Analysis
Types of Reactions: Lead 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form lead stearate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of lead stearate.
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Lead 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Biology: Investigated for its potential effects on cellular processes and as a model compound for studying lead toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of lubricants, greases, and as a stabilizer in plastics .
Mechanism of Action
The mechanism of action of lead 12-hydroxyoctadecanoate involves its interaction with cellular components, particularly enzymes and proteins. The compound can inhibit enzyme activity by binding to the active sites, leading to altered cellular functions. Additionally, it can disrupt cellular membranes, leading to changes in permeability and ion transport .
Comparison with Similar Compounds
Lead Stearate: Similar in structure but lacks the hydroxyl group.
Lithium 12-hydroxystearate: A lithium salt of 12-hydroxyoctadecanoic acid, used in greases and lubricants.
Calcium 12-hydroxystearate: A calcium salt with similar applications in lubricants and stabilizers.
Uniqueness: Lead 12-hydroxyoctadecanoate is unique due to its specific lead content and the presence of the hydroxyl group, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and specific interactions with other chemical compounds .
Properties
CAS No. |
65127-78-8 |
|---|---|
Molecular Formula |
C36H70O6Pb |
Molecular Weight |
806 g/mol |
IUPAC Name |
12-hydroxyoctadecanoate;lead(2+) |
InChI |
InChI=1S/2C18H36O3.Pb/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |
InChI Key |
OZHGKMQTUUYMRS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


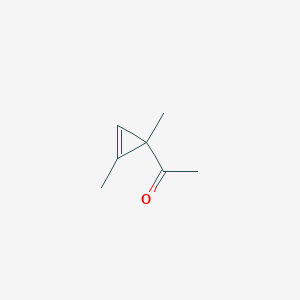
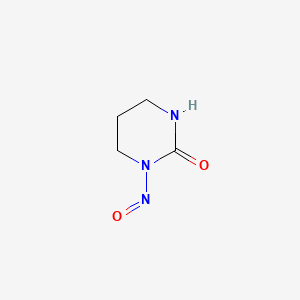
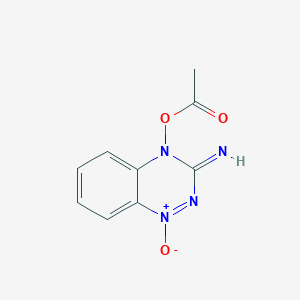
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13792832.png)
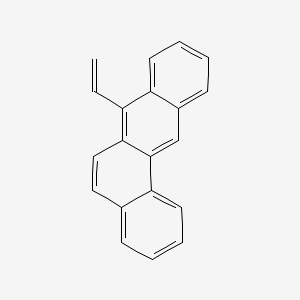
![4-({[2-(Dimethylamino)ethyl]amino}methyl)benzene-1,2-diol](/img/structure/B13792845.png)
